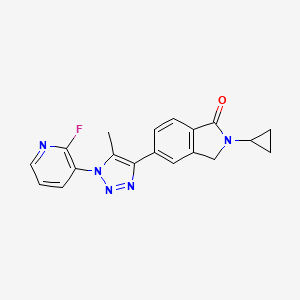
Cgp 6809
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
CGP 6809 is synthesized through a series of chemical reactions involving the modification of the sugar moiety and the introduction of the methylnitrosourea residue. The synthetic route typically involves the following steps:
Modification of the sugar moiety: The sugar moiety is modified to introduce the necessary functional groups.
Introduction of the methylnitrosourea residue: The methylnitrosourea residue is introduced at a specific position on the sugar moiety.
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity.
Chemical Reactions Analysis
CGP 6809 undergoes several types of chemical reactions, including:
Alkylation: This compound possesses alkylating potential similar to streptozotocin.
Carbamoylation: Its carbamoylating activity is comparable to that of CCNU.
Common reagents and conditions used in these reactions include various alkylating agents and carbamoylating agents. The major products formed from these reactions are typically alkylated and carbamoylated derivatives of the original compound.
Scientific Research Applications
CGP 6809 has been extensively studied for its antitumor activity. It has shown significant activity against a broad spectrum of transplantable tumors in mice and rats, including solid transplantable melanomas, prostate carcinoma, and certain human tumor xenografts . It has also been investigated for its potential use in combination therapy with other chemotherapeutic agents such as cyclophosphamide, 5-fluorouracil, and chlorambucil .
Mechanism of Action
The mechanism of action of CGP 6809 involves its alkylating and carbamoylating activities. These activities lead to the formation of cross-links in DNA, which inhibit DNA replication and transcription, ultimately resulting in cell death . This compound targets rapidly dividing cells, making it particularly effective against certain types of tumors.
Comparison with Similar Compounds
CGP 6809 is similar to other nitrosourea derivatives such as streptozotocin and CCNU. it is distinguished by its unique sugar moiety and the position of the methylnitrosourea residue . This structural difference gives this compound distinct chemical and biological properties, including its specific antitumor activity profile .
Similar compounds include:
Streptozotocin: An antibiotic and antitumor agent with a similar alkylating potential.
CCNU (Lomustine): A nitrosourea compound with carbamoylating activity comparable to this compound.
Properties
CAS No. |
84069-38-5 |
|---|---|
Molecular Formula |
C12H23N3O7 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
3-[(2R)-2-[(2R,3R,4R,5S)-5-ethoxy-4-hydroxy-3-methoxyoxolan-2-yl]-2-methoxyethyl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C12H23N3O7/c1-5-21-11-8(16)10(20-4)9(22-11)7(19-3)6-13-12(17)15(2)14-18/h7-11,16H,5-6H2,1-4H3,(H,13,17)/t7-,8-,9-,10-,11+/m1/s1 |
InChI Key |
DRYAELVKAAODIB-ILAIQSSSSA-N |
SMILES |
CCOC1C(C(C(O1)C(CNC(=O)N(C)N=O)OC)OC)O |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CNC(=O)N(C)N=O)OC)OC)O |
Canonical SMILES |
CCOC1C(C(C(O1)C(CNC(=O)N(C)N=O)OC)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 6809 CGP-6809 ethyl-6-deoxy-3,5-di-O-methyl-6-(3-methyl-3-nitrosoureido)glucofuranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668463.png)



![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)



